molecular formula C28H56N6O10 B14801278 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester

Katalognummer: B14801278
Molekulargewicht: 636.8 g/mol
InChI-Schlüssel: YTIVTJKDIYOJCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production rates and quality.

Analyse Chemischer Reaktionen

Types of Reactions

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Eigenschaften

Molekularformel

C28H56N6O10

Molekulargewicht

636.8 g/mol

IUPAC-Name

tert-butyl N-[2-[2-[2-[4-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butylcarbamoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H56N6O10/c1-27(2,3)43-25(37)33-13-17-41-21-19-39-15-11-31-23(35)29-9-7-8-10-30-24(36)32-12-16-40-20-22-42-18-14-34-26(38)44-28(4,5)6/h7-22H2,1-6H3,(H,33,37)(H,34,38)(H2,29,31,35)(H2,30,32,36)

InChI-Schlüssel

YTIVTJKDIYOJCA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.